molecular formula C11H14FN B11729326 1-(3-Fluoro-5-methylphenyl)cyclopropanemethanamine

1-(3-Fluoro-5-methylphenyl)cyclopropanemethanamine

Cat. No.: B11729326
M. Wt: 179.23 g/mol
InChI Key: VWFYKENFVCDJOD-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methylphenyl)cyclopropanemethanamine is a chemical compound with the molecular formula C11H14FN. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound features a cyclopropane ring attached to a methanamine group, with a 3-fluoro-5-methylphenyl substituent.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

[1-(3-fluoro-5-methylphenyl)cyclopropyl]methanamine

InChI

InChI=1S/C11H14FN/c1-8-4-9(6-10(12)5-8)11(7-13)2-3-11/h4-6H,2-3,7,13H2,1H3

InChI Key

VWFYKENFVCDJOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2(CC2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-5-methylphenyl)cyclopropanemethanamine typically involves the reaction of 3-fluoro-5-methylbenzyl chloride with cyclopropanemethanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-5-methylphenyl)cyclopropanemethanamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3-Fluoro-5-methylphenyl)cyclopropanemethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)cyclopropanemethanamine is not well-documented. as an amine, it may interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, ionic interactions, or covalent bonding. The specific molecular targets and pathways involved would depend on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Fluoro-5-methylphenyl)cyclopropylmethanamine
  • 1-(3-Fluoro-5-methylphenyl)cyclopropylamine
  • 1-(3-Fluoro-5-methylphenyl)cyclopropanecarboxylic acid

Uniqueness

1-(3-Fluoro-5-methylphenyl)cyclopropanemethanamine is unique due to its specific structural features, such as the presence of a cyclopropane ring and a 3-fluoro-5-methylphenyl substituent. These structural elements confer distinct chemical and physical properties, making it a valuable compound for research and industrial applications.

Biological Activity

1-(3-Fluoro-5-methylphenyl)cyclopropanemethanamine is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula CHFN and a molecular weight of approximately 179.23 g/mol. It features a cyclopropane ring substituted with a 3-fluoro-5-methylphenyl group, which enhances its lipophilicity and metabolic stability. The presence of the fluorine atom is particularly noteworthy as it affects the compound's reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes involved in neurotransmission. These interactions may result in altered physiological responses, suggesting potential applications in pharmacological studies. The amine group allows for participation in various chemical reactions, enhancing the compound's versatility in medicinal applications.

Anticancer Potential

Research indicates that compounds similar to this compound may exhibit inhibitory effects on protein kinases, which are crucial in regulating cell proliferation and differentiation. For instance, inhibitors of tyrosine kinases have been explored for their therapeutic potential against neoplastic diseases, including leukemia . The ability of this compound to inhibit specific kinases could position it as a candidate for cancer treatment.

Antimicrobial Properties

Preliminary studies suggest that related compounds exhibit antimicrobial activity. For example, some fluorinated compounds have shown effectiveness against various bacterial strains, indicating that this compound may also possess similar properties. Further research is necessary to establish its efficacy against specific pathogens.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of structurally related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundCHFNCyclopropane ring, fluorine substitutionPotential anticancer and antimicrobial effects
1-(3-Fluoro-4-methylphenyl)cyclopropanemethanamineCHFNSimilar structure but different methyl positioningVaries in pharmacological profile
1-(3-Chloro-5-methylphenyl)cyclopropanemethanamineCHClNChlorine instead of fluorineDifferent biological activity due to halogen type
1-(4-Methylphenyl)cyclopropanemethanamineCHNLacks fluorineSimpler structure may lead to different interactions

This comparison illustrates how the presence of fluorine and the arrangement of substituents contribute to the unique properties of this compound compared to related compounds.

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